Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate
Overview
Description
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate is a useful research compound. Its molecular formula is C25H40O5 and its molecular weight is 420.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biotransformation Studies
Methyl cholate, a related compound to Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate, undergoes biotransformation when treated with Aspergillus niger. This process leads to the formation of new compounds, including derivatives like methyl 3alpha,7alpha,12alpha,15beta-tetrahydroxy-5beta-cholan-24-oate and methyl 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oate. These transformations expand our understanding of microbial interactions with bile acids and their derivatives (Al-Aboudi et al., 2009).
Synthesis and Modification
Research on the synthesis of 24-nor-5alpha-cholic acid and its 3beta-isomer sheds light on the structural modifications and synthesis pathways of compounds related to this compound. This aids in understanding the chemical properties and potential applications of these compounds (Shalon & Elliott, 1976).
Enzymatic Reactions
The conversion of cholic acid to various derivatives, including methyl 3alpha-carbethoxy-12alpha-acetoxy-6-oxo-5beta-chol-7-en-24-oate, demonstrates the potential for enzymatic reactions to produce specific bile acid derivatives. Such studies are crucial in the development of novel compounds for various applications (Masterson et al., 2003).
Applications in Medicine
The study of 3Alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate as a potential blood-brain barrier permeator is a significant application in the medical field. This research explores the compound's effect on drug uptake into the central nervous system, which could have implications for drug delivery and neurological treatments (Mikov et al., 2004).
Crystal Structure Analysis
Investigating the crystal structures of oxo-cholic acids, including compounds similar to this compound, provides insights into their molecular arrangement and interactions. This is crucial for understanding their physical and chemical properties, which can be applied in various scientific fields (Bertolasi et al., 2005).
Mechanism of Action
Target of Action
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate, also known as methyl (4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate, is a bile acid anion
Mode of Action
As a bile acid anion, it may interact with bile acid receptors or transporters, influencing lipid metabolism and other physiological processes .
Biochemical Pathways
Bile acids, in general, are involved in dietary lipid absorption and cholesterol homeostasis .
Result of Action
As a bile acid anion, it may have roles in lipid digestion and absorption, cholesterol metabolism, and the regulation of various metabolic pathways .
Properties
IUPAC Name |
methyl 4-(7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZOGAIBGCZRCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933199 | |
Record name | Methyl 7,12-dihydroxy-3-oxocholan-24-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14772-99-7 | |
Record name | Methyl 7,12-dihydroxy-3-oxocholan-24-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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